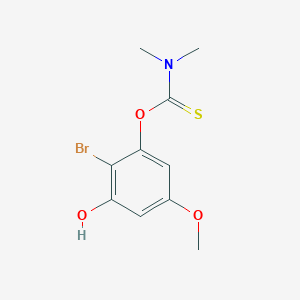
O-(2-bromo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-bromo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate is an organic compound that features a brominated phenol structure with additional methoxy and carbamothioate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-bromo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate typically involves multiple steps. One common method starts with the bromination of 3-hydroxy-5-methoxyphenol to introduce the bromine atom at the 2-position. This is followed by the reaction with N,N-dimethylcarbamothioyl chloride under basic conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
O-(2-bromo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-(2-bromo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of O-(2-bromo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate involves its interaction with specific molecular targets. The bromine atom and the carbamothioate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-(2-chloro-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate
- O-(2-fluoro-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate
- O-(2-iodo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate
Uniqueness
O-(2-bromo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H12BrNO3S |
|---|---|
Molekulargewicht |
306.18 g/mol |
IUPAC-Name |
O-(2-bromo-3-hydroxy-5-methoxyphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H12BrNO3S/c1-12(2)10(16)15-8-5-6(14-3)4-7(13)9(8)11/h4-5,13H,1-3H3 |
InChI-Schlüssel |
QLUOGKHCHZVMQM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)OC1=CC(=CC(=C1Br)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethyl-4-[(methyloxy)methyl]aniline](/img/structure/B13889582.png)
![Tetrasodium;[[3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate](/img/structure/B13889583.png)
![2-[3-(Dimethylamino)propyl]guanidine](/img/structure/B13889606.png)
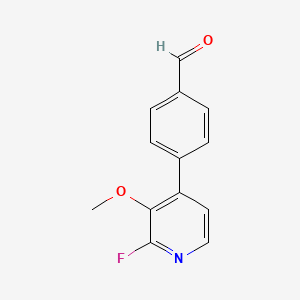
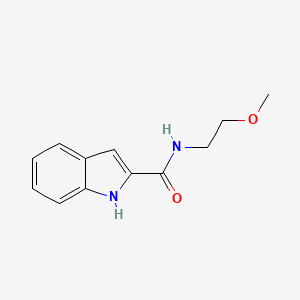
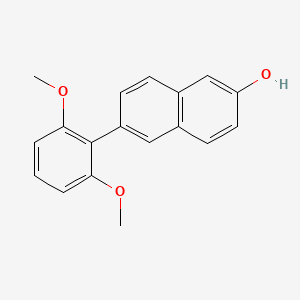
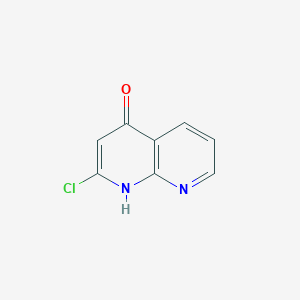
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(pyrrolidin-1-yl)butanoicacid](/img/structure/B13889629.png)
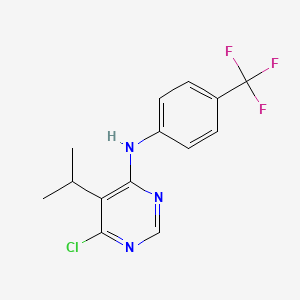
![1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13889642.png)
![7-Hydroxy-6-phenyl-4H-thieno[3,2-b]](/img/structure/B13889664.png)
![3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13889675.png)
![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)

